molecular formula C13H20O3 B6153467 1,4-dioxadispiro[4.2.5^{8}.2^{5}]pentadecan-11-one CAS No. 2386947-99-3

1,4-dioxadispiro[4.2.5^{8}.2^{5}]pentadecan-11-one

Cat. No.: B6153467
CAS No.: 2386947-99-3
M. Wt: 224.30 g/mol
InChI Key: ZJEAKLAMQNDCKI-UHFFFAOYSA-N
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Description

1,4-Dioxadispiro[4.2.5{8}.2{5}]pentadecan-11-one is a complex organic compound with the molecular formula C13H20O3 and a molecular weight of 224.3 g/mol This compound is characterized by its unique spiro structure, which includes two dioxane rings fused to a central pentadecanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dioxadispiro[4.2.5{8}.2{5}]pentadecan-11-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dioxane Rings: The initial step involves the formation of the dioxane rings through a cyclization reaction. This can be achieved by reacting a diol with an appropriate aldehyde or ketone under acidic conditions.

    Spiro Formation: The next step involves the formation of the spiro structure. This can be accomplished by reacting the dioxane intermediate with a suitable spiro-forming reagent, such as a dihalide, under basic conditions.

    Final Cyclization: The final step involves the cyclization of the intermediate to form the pentadecanone moiety. This can be achieved through a series of condensation reactions under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of 1,4-dioxadispiro[4.2.5{8}.2{5}]pentadecan-11-one involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxadispiro[4.2.5{8}.2{5}]pentadecan-11-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Dioxadispiro[4.2.5{8}.2{5}]pentadecan-11-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-dioxadispiro[4.2.5{8}.2{5}]pentadecan-11-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane: A simpler analog with only one dioxane ring.

    Spiro[4.5]decane: A spiro compound with a different ring structure.

    Pentadecanone: A ketone with a similar carbon backbone but without the spiro and dioxane rings.

Uniqueness

1,4-Dioxadispiro[4.2.5{8}.2{5}]pentadecan-11-one is unique due to its complex spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications, as it can exhibit properties not found in simpler analogs.

Properties

CAS No.

2386947-99-3

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

1,4-dioxadispiro[4.2.58.25]pentadecan-11-one

InChI

InChI=1S/C13H20O3/c14-11-1-3-12(4-2-11)5-7-13(8-6-12)15-9-10-16-13/h1-10H2

InChI Key

ZJEAKLAMQNDCKI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)CCC3(CC2)OCCO3

Purity

95

Origin of Product

United States

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